

2-Methoxyacetamide: A Versatile Intermediate for Modern Drug Discovery

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Compound of Interest

Compound Name: **2-Methoxyacetamide**

Cat. No.: **B107977**

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Abstract

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. **2-Methoxyacetamide**, a structurally simple yet highly functionalized molecule, has emerged as a valuable intermediate and fragment in drug discovery. Its unique combination of a hydrogen-bond-donating and -accepting amide group with a metabolically stable methoxy ether moiety makes it an attractive synthon for modulating the physicochemical and pharmacokinetic properties of lead compounds. This guide provides an in-depth overview of **2-methoxyacetamide**, including its properties, strategic applications, and detailed, field-proven protocols for its use in key synthetic transformations.

Introduction: The Strategic Value of 2-Methoxyacetamide

2-Methoxyacetamide (CAS No. 16332-06-2) is an organic compound featuring an acetamide backbone with a methoxy group attached to the alpha-carbon.^[1] This seemingly simple arrangement confers a unique set of chemical properties that are highly advantageous in drug design. The amide group is a ubiquitous feature in pharmaceuticals, known for its ability to form robust hydrogen bond networks with biological targets. The adjacent methoxy group provides a small, polar, and metabolically resilient handle that can improve solubility and occupy specific pockets within a protein's active site, while also protecting the alpha-position from metabolic degradation.

As a result, **2-methoxyacetamide** is increasingly utilized in two primary drug discovery paradigms:

- Fragment-Based Drug Design (FBDD): As a low molecular weight fragment, **2-methoxyacetamide** serves as an excellent starting point for identifying initial hits against a protein target.[\[2\]](#)[\[3\]](#) Its ability to form high-quality interactions allows for subsequent "growing" or "linking" strategies to build more potent and selective inhibitors.[\[4\]](#)[\[5\]](#)
- Lead Optimization: As a versatile synthetic intermediate, it can be incorporated into more complex molecules to fine-tune their properties. The methoxyacetamide moiety can enhance aqueous solubility, improve metabolic stability, and optimize binding interactions, thereby transforming a promising hit into a viable drug candidate.[\[6\]](#)

This document serves as a practical guide for researchers, offering both the conceptual framework and the detailed methodologies required to effectively leverage **2-methoxyacetamide** in a drug discovery program.

Physicochemical and Computed Properties

Understanding the intrinsic properties of **2-methoxyacetamide** is crucial for its effective application. These characteristics influence its reactivity, handling, and the potential pharmacokinetic profile of derivatives.

Property	Value	Source
IUPAC Name	2-methoxyacetamide	[7]
CAS Number	16332-06-2	[7] [8]
Molecular Formula	C ₃ H ₇ NO ₂	[1] [7]
Molecular Weight	89.09 g/mol	[1] [7] [9]
SMILES	COCC(=O)N	[1]
InChI Key	MTEZLAATISORQK-UHFFFAOYSA-N	[1] [7]
Octanol/Water Partition Coeff. (logP)	-1.0 (Predicted)	[9]
Water Solubility (logS)	0.9 (Predicted)	[9]
Topological Polar Surface Area (TPSA)	55.4 Å ²	[10]
Hydrogen Bond Donors	1	[10]
Hydrogen Bond Acceptors	3	[10]

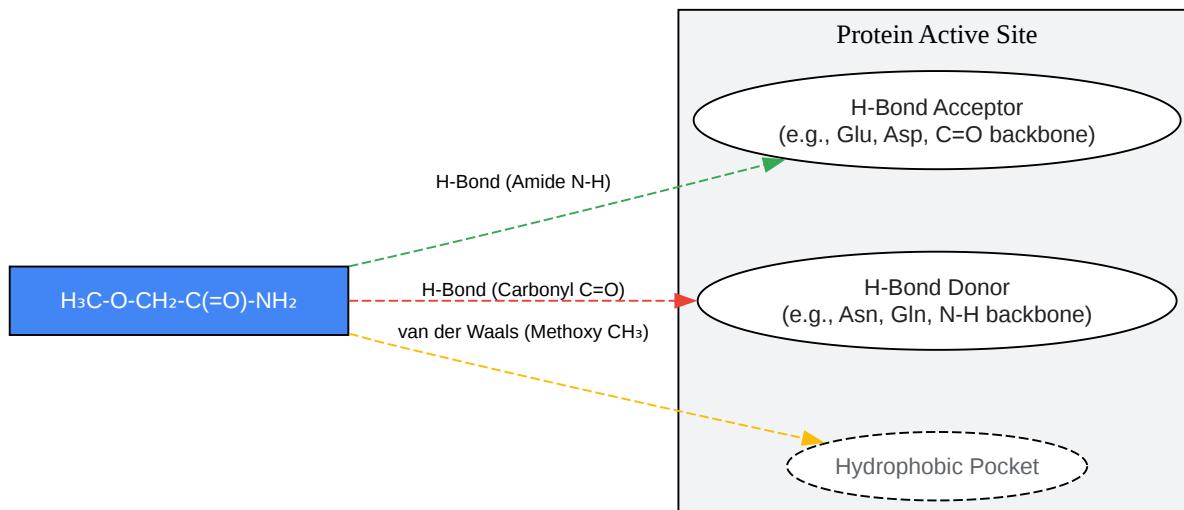
The low logP and high predicted water solubility highlight the fragment's hydrophilic nature, a desirable trait for improving the solubility of larger, more complex drug candidates.

Strategic Application in Medicinal Chemistry

The utility of **2-methoxyacetamide** extends beyond its basic physical properties. Its structure is a key element in establishing favorable interactions with biological targets and improving drug-like characteristics.

Role as a High-Quality Fragment in FBDD

Fragment-based drug design (FBDD) relies on identifying small, low-affinity binders that can be elaborated into high-potency leads.[\[3\]](#) **2-Methoxyacetamide** is an ideal fragment because its functional groups can form key interactions that anchor it to a protein's active site.



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Caption: Binding mode of **2-methoxyacetamide** as a fragment in a hypothetical active site.

As illustrated, the amide N-H acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. The terminal methyl group of the methoxy moiety can engage in favorable van der Waals interactions within hydrophobic sub-pockets. This trifecta of interactions provides a stable and well-defined starting point for chemical elaboration.

Impact on Pharmacokinetics (ADME)

Incorporating the methoxyacetamide moiety can have a profound and beneficial impact on a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.[11]

- **Metabolic Stability:** The methoxy group at the α -position sterically hinders enzymatic metabolism (e.g., by Cytochrome P450 enzymes) at this otherwise vulnerable site, which can increase the half-life of a drug.[6]
- **Solubility and Permeability:** The polarity of the ether and amide groups can enhance aqueous solubility. While high polarity can sometimes reduce permeability, the small size of

the moiety provides a balanced profile, often improving overall bioavailability.

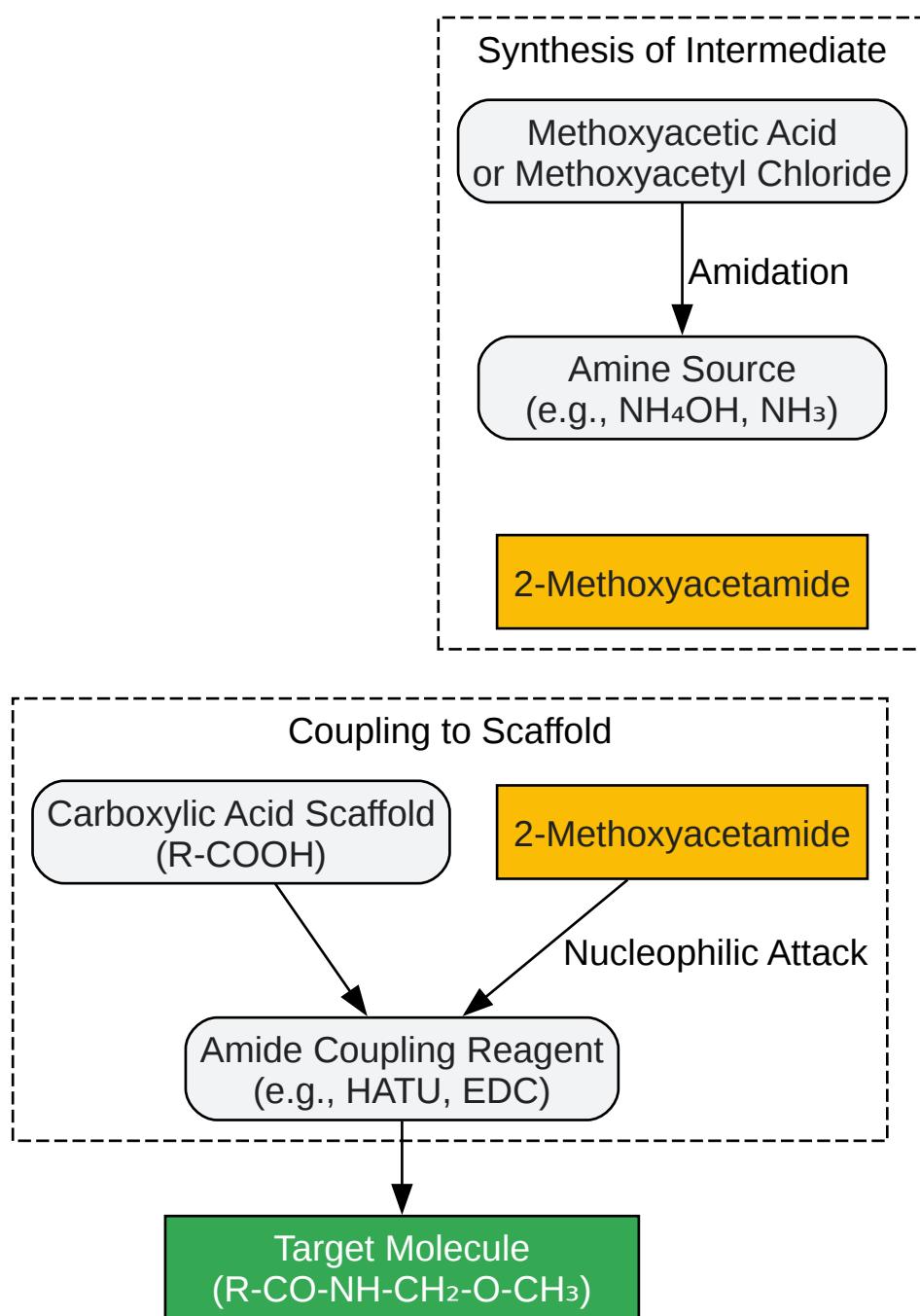
- Reduced Protein Binding: The hydrophilic nature of the group can help reduce non-specific plasma protein binding, increasing the fraction of unbound drug available to interact with its target.

Experimental Protocols and Methodologies

The true power of **2-methoxyacetamide** lies in its synthetic versatility. The primary amide provides a reactive handle for N-alkylation and N-acylation, allowing for its seamless integration into larger molecular frameworks.

General Synthetic Workflow

2-Methoxyacetamide is typically used as an intermediate that is either commercially sourced or synthesized and then coupled to a molecule of interest to produce the final target compound.

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Caption: General workflow for synthesizing and using **2-methoxyacetamide**.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol details the coupling of a carboxylic acid to the nitrogen of **2-methoxyacetamide**. This is a common strategy for attaching the methoxyacetamide moiety to a larger scaffold.

Amide bond formation is a cornerstone reaction in medicinal chemistry.[\[12\]](#) HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.[\[13\]](#)[\[14\]](#)

Materials:

- **2-Methoxyacetamide**
- Carboxylic acid of interest (R-COOH)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.).
- Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.1-0.5 M concentration).
- Reagent Addition: Add **2-methoxyacetamide** (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.) to the stirring solution.
 - Causality Note: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl byproduct, driving the reaction forward. HATU activates the carboxylic acid to form a highly reactive intermediate susceptible to nucleophilic attack by the amide nitrogen.[\[12\]](#)

- Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup - Quenching: Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
- Workup - Washing: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO_3 (2x), water (1x), and brine (1x).
 - Causality Note: The bicarbonate wash removes unreacted acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Protocol 2: N-Alkylation of an Amide Scaffold

This protocol describes the alkylation of a secondary amide with a 2-methoxyacetyl derivative, effectively introducing the methoxyacetamide sidechain. Direct alkylation of primary amides can be challenging; this method is more common for secondary amides or for alkylating other nucleophiles.[\[15\]](#)[\[16\]](#)

Materials:

- Secondary amide substrate ($\text{R}^1\text{-CO-NH-R}^2$)
- 2-Methoxyacetyl chloride or 2-bromoacetamide
- Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil)
- Anhydrous Tetrahydrofuran (THF) or DMF
- Saturated aqueous ammonium chloride (NH_4Cl)

- Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line

Procedure:

- Reaction Setup: To a dry, three-neck round-bottom flask under an inert atmosphere, add the secondary amide substrate (1.0 eq.).
- Dissolution: Dissolve the amide in anhydrous THF or DMF. Cool the solution to 0 °C in an ice bath.
- Deprotonation: Carefully add sodium hydride (1.2 eq.) portion-wise to the stirring solution.
 - Safety & Causality Note: NaH is a strong base that reacts with moisture to produce flammable hydrogen gas. It deprotonates the amide nitrogen to form a highly nucleophilic amide anion.[\[16\]](#) Allow the mixture to stir at 0 °C for 30-60 minutes.
- Alkylation Agent Addition: Add 2-methoxyacetyl chloride (or another suitable electrophile like 2-bromoacetamide) (1.1 eq.) dropwise to the cold solution.
- Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
- Workup - Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize the excess NaH.
- Extraction: Extract the aqueous layer with ethyl acetate (3x).
- Washing and Drying: Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography to obtain the desired N-alkylated product.

Safety and Handling

As with any laboratory chemical, proper handling of **2-methoxyacetamide** and its reagents is essential.

- Hazards: **2-Methoxyacetamide** is classified as causing serious eye irritation (H319).[\[7\]](#)
Derivatives and reagents used in its synthesis may have additional hazards (e.g., flammability, corrosivity).[\[17\]](#)[\[18\]](#)
- Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and its reagents.[\[18\]](#)
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[\[18\]](#)
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[19\]](#)

Always consult the most current Safety Data Sheet (SDS) for the specific reagents being used before beginning any experimental work.

Conclusion

2-Methoxyacetamide is a powerful and versatile tool in the modern drug discovery arsenal. Its favorable physicochemical properties and strategic functional groups allow it to serve effectively as both a high-quality fragment for hit identification and a valuable intermediate for lead optimization. The ability of its core structure to improve solubility, enhance metabolic stability, and form critical hydrogen bond interactions makes it a go-to building block for medicinal chemists. By understanding its properties and mastering the synthetic protocols detailed herein, researchers can effectively harness the potential of **2-methoxyacetamide** to accelerate the development of novel and effective therapeutics.

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